Product packaging for 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one(Cat. No.:)

4,7a-Dihydroimidazo[4,5-b]pyridin-5-one

Cat. No.: B12344817
M. Wt: 135.12 g/mol
InChI Key: URTOZTGZXFSVKA-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Heterocyclic Systems in Organic Chemistry

Fused bicyclic heterocyclic compounds, which feature two rings sharing a common bond and contain at least one heteroatom such as nitrogen, oxygen, or sulfur, are cornerstones of modern organic and medicinal chemistry. Their rigid, three-dimensional structures provide a unique framework for the design of molecules with specific biological functions. This structural rigidity can lead to higher binding affinities and selectivities for biological targets, a crucial aspect in drug discovery. The diverse electronic properties conferred by the heteroatoms and the potential for various intermolecular interactions, such as hydrogen bonding and π-π stacking, further enhance their utility.

Overview of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold, a fusion of an imidazole (B134444) and a pyridine (B92270) ring, is a prominent member of the fused heterocyclic family. Its structural similarity to naturally occurring purines has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rjpbr.commdpi.com Derivatives of imidazo[4,5-b]pyridine have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.goveurjchem.com This has spurred extensive research into the synthesis and biological evaluation of novel analogues. nih.govnih.gov

Contextualization of the 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one Structural Motif

Within the broader class of imidazo[4,5-b]pyridines, the pyridinone derivatives, characterized by a carbonyl group in the pyridine ring, represent an important subclass. The specific compound, This compound , is a partially saturated derivative of the aromatic imidazo[4,5-b]pyridin-5-one. The presence of the dihydro component indicates the saturation of one of the double bonds in the pyridine ring, leading to a non-aromatic pyridinone ring. This structural feature is expected to significantly influence the molecule's three-dimensional shape, electronic distribution, and, consequently, its chemical reactivity and biological properties compared to its fully aromatic counterpart. The potential for tautomerism, where a hydrogen atom can migrate to different positions, further adds to the structural complexity and potential chemical diversity of this scaffold. nih.govresearchgate.net

Historical Development and Current Research Trajectories

The synthesis of the parent imidazo[4,5-b]pyridine ring system dates back to the early 20th century. rjpbr.com Initial synthetic strategies often involved the condensation of 2,3-diaminopyridine (B105623) with various reagents. mdpi.com Over the decades, research has focused on the development of more efficient and diverse synthetic methodologies to access a wide range of substituted derivatives. acs.org

Recent research on imidazo[4,5-b]pyridine derivatives continues to be a vibrant area. Current investigations are largely centered on their potential as therapeutic agents. For instance, various derivatives have been explored as kinase inhibitors for cancer therapy, antagonists for various receptors, and as novel antimicrobial agents. rjpbr.comnih.goveurjchem.com While the fully aromatic imidazo[4,5-b]pyridin-5-one and its N-substituted derivatives have been the subject of several studies, specific research focusing on the 4,7a-dihydro isomer remains limited in the public domain. The exploration of such partially saturated systems could open up new avenues for drug discovery, as the altered stereochemistry and electronic properties may lead to novel biological activities. The development of synthetic routes to specifically access the 4,7a-dihydro isomer and the subsequent investigation of its chemical and biological profile represent a promising future research trajectory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B12344817 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4,7a-dihydroimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-4H,(H,7,8,9,10)

InChI Key

URTOZTGZXFSVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=NC21

Origin of Product

United States

Advanced Synthetic Methodologies for 4,7a Dihydroimidazo 4,5 B Pyridin 5 One and Its Structural Analogues

Direct Synthesis Approaches

Formation from Substituted Pyridines via Tandem Reactions

Tandem, or cascade, reactions provide an elegant and efficient approach to complex molecular architectures from simple precursors in a single pot. This strategy is particularly effective for the synthesis of imidazo[4,5-b]pyridine scaffolds, starting from appropriately substituted pyridines.

A highly efficient, one-pot procedure for the synthesis of functionalized imidazo[4,5-b]pyridines has been developed utilizing a tandem sequence starting from 2-chloro-3-nitropyridine (B167233). researchgate.net This methodology involves three key steps executed sequentially in the same reaction vessel:

Nucleophilic Aromatic Substitution (SNAr): The process begins with the SNAr reaction between 2-chloro-3-nitropyridine and a primary amine. The electron-withdrawing nitro group activates the chlorine atom for displacement by the amine nucleophile. researchgate.netacs.org This initial step forms a 2-amino-3-nitropyridine (B1266227) intermediate.

In Situ Nitro Group Reduction: Following the SNAr reaction, the nitro group of the intermediate is reduced to an amino group. This reduction is typically achieved using reagents like zinc powder in the presence of a proton source, such as hydrochloric acid, directly in the same reaction pot. researchgate.net This step yields a crucial 2,3-diaminopyridine (B105623) derivative. Other reduction methods, such as those using sodium dithionite, have also been reported for similar tandem nitro reduction-cyclization sequences. nih.gov

Heteroannulation: The final step is the cyclizative condensation, or heteroannulation, of the in situ-generated diaminopyridine with an aldehyde. This reaction forms the imidazole (B134444) ring fused to the pyridine (B92270) core. The process involves the formation of an imine between one of the amino groups and the aldehyde, followed by an intramolecular nucleophilic attack from the adjacent amino group and subsequent aromatization to yield the final imidazo[4,5-b]pyridine product. researchgate.net

This tandem approach allows for the rapid construction of a diverse library of imidazo[4,5-b]pyridines by varying the primary amine and aldehyde building blocks. researchgate.netacs.org

The use of environmentally benign solvents is a key principle of green chemistry. In the context of the tandem synthesis of imidazo[4,5-b]pyridines, a mixture of water and isopropyl alcohol (H₂O-IPA) has been successfully employed as a green solvent system. researchgate.net This combination is not only less hazardous than many traditional organic solvents but also plays an active role in the reaction sequence.

It is proposed that water facilitates the final heteroannulation step by activating both the aldehyde electrophile and the diamine nucleophile through hydrogen bonding. researchgate.net This dual activation promotes the formation of the imine intermediate and the subsequent cyclization. The use of such green media, combined with the efficiency of a one-pot, multi-step synthesis that avoids intermediate isolation, makes this an environmentally and economically attractive method. researchgate.netrsc.org Research into other green solvents, such as eucalyptol (B1671775) and ethylene (B1197577) glycol, has also shown promise in multicomponent reactions for synthesizing related imidazopyridine structures, highlighting a broader trend towards sustainable synthetic practices. researchgate.netresearchgate.net

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Imidazo[4,5-b]pyridin-5-one Construction

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings, such as nitroimidazoles. nih.gov This reaction allows for the introduction of a substituent onto a carbon atom that bears a hydrogen, bypassing the need for a pre-installed leaving group. A multi-step synthesis culminating in an imidazo[4,5-b]pyridin-5-one derivative has been successfully achieved using VNS as the key initial step. researchgate.netbas.bg

The synthesis starts with a 4(5)-nitro-1H-imidazole. After protection of the imidazole nitrogen (e.g., with a benzyl (B1604629) group), the VNS reaction is performed. researchgate.netbas.bg

The VNS reaction relies on the generation of a carbanion that contains a leaving group on the carbanionic carbon. nih.gov In the synthesis of the imidazo[4,5-b]pyridin-5-one precursor, a dichloromethyl carbanion is generated from chloroform (B151607) using a strong base like potassium tert-butoxide. researchgate.netbas.bg

This carbanion then attacks the electron-deficient imidazole ring, typically at the position ortho to the activating nitro group. researchgate.netnih.gov Following the addition, a base-induced β-elimination of HCl occurs, leading to the substitution of a hydrogen atom on the imidazole ring with a dichloromethyl group. This process effectively functionalizes the C5 position of 1-benzyl-4-nitro-1H-imidazole to yield 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole. researchgate.netbas.bg

Table 1: Key Steps in VNS-based Synthesis of an Imidazo[4,5-b]pyridin-5-one Precursor

StepReactantReagent(s)ProductKey Transformation
11-benzyl-4-nitro-1H-imidazoleChloroform, Potassium tert-butoxide1-benzyl-5-dichloromethyl-4-nitro-1H-imidazoleVicarious Nucleophilic Substitution
21-benzyl-5-dichloromethyl-4-nitro-1H-imidazoleSilver nitrate, Ethanol (B145695), Water1-benzyl-4-nitro-1H-imidazole-5-carbaldehydeHydrolysis of dichloromethyl group

Following the VNS reaction and subsequent hydrolysis of the dichloromethyl group to an aldehyde, the next key transformation is a Knoevenagel condensation. researchgate.netbas.bg This classic carbon-carbon bond-forming reaction involves the condensation of the newly formed aldehyde with an active methylene (B1212753) compound, such as diethyl malonate.

The reaction between 1-benzyl-4-nitro-1H-imidazole-5-carbaldehyde and diethyl malonate is catalyzed by titanium(IV) chloride to produce diethyl 2-(1-benzyl-4-nitro-1H-imidazol-5-ylmethylene)malonate. researchgate.net This intermediate contains all the necessary atoms for the final cyclization. The synthesis is completed by the reduction of the nitro group, which triggers a spontaneous intramolecular cyclization (reductive cyclization) to form the pyridinone ring, yielding the target ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. researchgate.netrsc.org

Annulation and Cyclization Strategies

Annulation and cyclization reactions represent a powerful approach to the construction of the bicyclic imidazo[4,5-b]pyridin-5-one framework. These methods involve the formation of one or more rings in a single or sequential process, often with high efficiency and stereocontrol.

Reductive Cyclization of Substituted Imidazolyl Carbonylmethine Derivatives

A notable strategy for the synthesis of the imidazo[4,5-b]pyridine ring system involves the reductive cyclization of appropriately substituted imidazole precursors. rsc.org Specifically, 4-nitro-1H-imidazole-5-carbonyl chlorides can be condensed with activated methylene compounds using magnesium ethoxide to yield imidazolyl di- and tri-carbonyl compounds. These intermediates serve as effective substrates for reductive cyclization to form 4-hydroxyimidazo[4,5-b]pyridinones. rsc.org

The cyclization can be achieved through two primary methods:

Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst, the nitro group is reduced to an amino group, which then undergoes intramolecular condensation with a neighboring carbonyl moiety to form the pyridinone ring. rsc.org

Chemical Reduction: Treatment with sodium borohydride (B1222165) in an alkaline medium, in the presence of palladium, also facilitates the reduction of the nitro group and subsequent cyclization. rsc.org This method offers a valuable alternative to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present.

This approach provides a direct route to highly oxygenated 1-deazapurine analogues, which are of biological interest. rsc.org The reaction proceeds by first forming the key imidazolyl carbonylmethine intermediate, which is then poised for the intramolecular cyclization upon reduction of the nitro group.

Intramolecular Cyclization Pathways from Activated Methylene Compounds

Intramolecular cyclization of precursors derived from activated methylene compounds is a versatile strategy for constructing pyridinone rings. A key approach involves the use of β-enamino ketones or esters, which can be prepared from the reaction of primary or secondary amines with β-dicarbonyl compounds or their equivalents.

One reported method details the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a strong base to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net These β-enamino ketone amide precursors are synthesized by the acylation of the corresponding enamino ketone. researchgate.net The cyclization is effectively promoted by bases such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This base-mediated intramolecular condensation proceeds via an aldol-crotonic type reaction mechanism. researchgate.net

Similarly, β-enamino esters are valuable intermediates for the synthesis of pyridinone derivatives. nih.gov These can be synthesized by reacting aryl acetate (B1210297) esters with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The resulting enamino esters can then be further functionalized and cyclized to afford the desired pyridinone core. While direct cyclization of some β-enamino ester derivatives into pyridinones can be challenging, they serve as versatile building blocks for more complex heterocyclic systems. nih.gov

Isothiourea-Mediated Michael Addition/Lactamization Cascades for Dihydropyridinone Cores

Organocatalysis using isothioureas has emerged as a powerful tool for the enantioselective synthesis of dihydropyridinones. These reactions typically proceed through a Michael addition-lactamization cascade. The isothiourea catalyst activates a carboxylic acid derivative, such as an arylacetic acid, to form a reactive ammonium (B1175870) enolate intermediate. This enolate then undergoes a Michael addition to an electron-deficient olefin, such as an α,β-unsaturated ketimine. rsc.orgbath.ac.uk The subsequent intramolecular lactamization of the resulting adduct furnishes the dihydropyridinone ring with high levels of stereocontrol. nih.govrsc.org

The scope of this methodology is broad, accommodating various substituents on both the acetic acid derivative and the ketimine. rsc.orgbath.ac.uk For instance, the use of ketimines derived from α,β-unsaturated γ-ketoesters has been shown to produce a range of dihydropyridinones with high enantioselectivity. rsc.org The nature of the N-sulfonyl group on the ketimine has been extensively investigated to optimize reactivity and selectivity. rsc.org Catalysts like HyperBTM have proven effective in promoting these transformations at low temperatures, yielding trans-dihydropyridinones with excellent diastereo- and enantioselectivity. rsc.org

Below is a table summarizing representative examples of this cascade reaction:

CatalystAcid DerivativeKetimine TypeProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
HyperBTMArylacetic acidSaccharin-derivedtrans-dihydropyridinoneup to >95:5up to >99:1 rsc.org
TetramisolePhenylacetic acidN-tosyl α,β-unsaturatedDihydropyridinone-High researchgate.net
BenzotetramisoleArylacetic acidα,β-unsaturated γ-ketoester derivedDihydropyridinoneHighHigh rsc.org

Annulation of O-Silyl N,O-Ketene Acetals with Alkynes

A novel and efficient method for the construction of functionalized dihydropyridinone rings involves the annulation of an amide α-carbon with a tethered alkyne moiety. nih.govfrontiersin.orgnih.gov This transformation is facilitated by the in situ generation of an O-silyl N,O-ketene acetal from the corresponding amide using a silylating agent and a tertiary amine base. frontiersin.org

The reaction proceeds via a silver-mediated addition of the nucleophilic O-silyl N,O-ketene acetal to the tethered alkyne. This is followed by protonolysis of the resulting vinyl-silver species and subsequent intramolecular cyclization to form the dihydropyridinone ring. nih.govfrontiersin.org This method has been successfully applied to the total synthesis of complex natural products like phenanthroindolizidine and phenanthroquinolizidine alkaloids. nih.govfrontiersin.org The reaction conditions are generally mild, and the strategy allows for the construction of highly substituted N-heterocycles.

The general reaction scheme is as follows: An amide with a pendant alkyne is treated with a silylating agent (e.g., TMS-Cl) and a base to form the O-silyl N,O-ketene acetal. A silver salt (e.g., AgOTf) then catalyzes the intramolecular annulation, leading to the dihydropyridinone product.

N-Heterocyclic Carbene-Catalyzed Annulation Reactions for Fused Dihydropyridinones

N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for a variety of annulation reactions leading to the formation of fused dihydropyridinone systems. A common strategy involves the NHC-catalyzed generation of an α,β-unsaturated acyl azolium intermediate from an α,β-unsaturated aldehyde or its equivalent. This reactive intermediate then undergoes a [3+3] annulation with a suitable three-atom component.

For example, the NHC-catalyzed [3+3] annulation of indolin-2-imines with bromoenals provides access to dihydropyridinone-fused indoles in good to high yields. acs.org In this process, the NHC catalyst reacts with the bromoenal to form an α,β-unsaturated acyl azolium intermediate. The indolin-2-imine, acting as a nucleophile, then adds to this intermediate, followed by an intramolecular lactamization to afford the fused dihydropyridinone product and regenerate the NHC catalyst. acs.org

This strategy has been extended to other systems, demonstrating its broad applicability. The use of chiral NHC catalysts can induce high levels of enantioselectivity in these annulation reactions, providing access to enantioenriched fused heterocyclic scaffolds. nih.govnih.gov

Multicomponent Reaction (MCR) Approaches for Dihydropyridinone Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more starting materials. nih.gov These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of libraries of compounds for drug discovery. frontiersin.orgnih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. frontiersin.orgnih.gov While this reaction traditionally yields 1,4-dihydropyridines, modifications of the Hantzsch reaction and the development of new MCRs have provided access to a wide range of dihydropyridinone derivatives. rsc.orgresearchgate.net

Recent advances in this area have focused on the use of sustainable and heterogeneous catalysts to promote these transformations under environmentally benign conditions. nih.govfrontiersin.orgnih.gov These catalysts, which can include magnetic nanoparticles, silica-supported reagents, and ionic liquids, often lead to improved yields, shorter reaction times, and easier product purification. nih.govfrontiersin.org The general mechanism for many of these MCRs involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps. frontiersin.orgnih.gov

The versatility of MCRs allows for significant structural diversity in the resulting dihydropyridinone products by simply varying the starting components. rsc.org

General Principles of One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single reaction vessel. researchgate.net This approach offers significant advantages over traditional linear syntheses by minimizing the number of synthetic steps, reducing solvent waste, and saving time and resources. researchgate.net The core principle of MCRs is the sequential formation of multiple chemical bonds without isolating intermediates, leading to a rapid increase in molecular complexity. researchgate.net

The synthesis of dihydropyridine and dihydropyrimidinone cores, which are structurally related to the target compound, is often achieved through well-known MCRs like the Hantzsch pyridine synthesis and the Biginelli reaction. researchgate.netijcrt.org The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form 1,4-dihydropyridines. ijcrt.orgeurjchem.com The mechanism is presumed to proceed through a sequence of Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. frontiersin.org

Similarly, the Biginelli reaction, first reported in 1893, combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793), often under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netnih.gov The classical Biginelli reaction often suffers from low yields, especially with substituted aldehydes, which has prompted the development of numerous improved methodologies using various catalysts. nih.govmdpi.com A key intermediate in this reaction is a proposed acyl imine, which is formed from the aldehyde and urea and subsequently reacts with the β-dicarbonyl compound. organic-chemistry.org The flexibility of MCRs allows for structural diversity by varying each of the starting components, making it a cornerstone for generating libraries of heterocyclic compounds. researchgate.netnih.gov

Catalyst-Mediated MCRs for Related Dihydropyridinone Systems

The efficiency and yield of multicomponent reactions for synthesizing dihydropyridinone systems are significantly enhanced by catalysts. A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been successfully employed.

Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), have proven to be highly effective catalysts for the Biginelli reaction, particularly under solvent-free conditions. organic-chemistry.org This method dramatically increases product yields (81-99%) and shortens reaction times, while also allowing for the catalyst to be recovered and reused, which aligns with green chemistry principles. organic-chemistry.org Other metal-based Lewis acids, including iron(III) chloride, zinc chloride, and cupric chloride, have also been shown to effectively catalyze the Biginelli condensation. researchgate.net

Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. Magnetic nanocatalysts, such as a copper-functionalized Fe₃O₄-bibenzo[d]imidazole complex, have been used for the one-pot synthesis of 1,4-dihydropyridines. nanomaterchem.com These catalysts can be easily removed from the reaction mixture using an external magnet and reused multiple times without a significant loss in activity. nanomaterchem.com Similarly, montmorillonite-modified catalysts have been used for the solvent-free synthesis of DHPMs, offering short reaction times and excellent yields. researchgate.netnih.gov A pyridinium-functionalized organosilica network (PMO-Py-IL) has also been demonstrated as a stable and reusable nanocatalyst for the Biginelli reaction under solvent-free conditions, proving effective for aldehydes with both electron-donating and electron-withdrawing groups. mdpi.com

The table below summarizes various catalyst-mediated approaches for the synthesis of dihydropyridinone analogues.

Catalyst SystemReaction TypeSubstratesConditionsYieldRef
Yb(OTf)₃Biginelli ReactionAldehyde, β-dicarbonyl, UreaSolvent-free, 100 °C81-99% organic-chemistry.org
Fe₃O₄-bibenzo[d]imidazole-CuHantzsch ReactionAldehyde, Ethyl acetoacetate, Ammonium acetateEthanol, RefluxHigh nanomaterchem.com
PMO-Py-IL NanocatalystBiginelli ReactionAldehyde, β-dicarbonyl, UreaSolvent-free, 100 °CHigh mdpi.com
Montmorillonite (B579905)Biginelli ReactionAldehyde, 1,3-dicarbonyl, Urea/ThioureaSolvent-freeGood nih.gov
Iron(III) ChlorideBiginelli ReactionAldehyde, β-ketoester, UreaAcetic Acid, RTModerate to Good researchgate.net

Ultrasound-Assisted Synthesis in MCRs

The application of non-conventional energy sources, such as ultrasound irradiation, has emerged as a significant green chemistry tool for accelerating organic reactions. nih.govresearchgate.net Sonochemistry can enhance reaction rates and yields through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. researchgate.netresearchgate.net

Ultrasound has been successfully applied to the multicomponent synthesis of dihydropyrimidin-2(1H)-ones and their thio-analogues. nih.govjocpr.com For instance, the Biginelli reaction can be efficiently promoted by chlorosulphonic acid under solvent-free ultrasound irradiation at ambient temperature, leading to excellent yields in short reaction times. jocpr.com Another study demonstrated the synthesis of novel dihydropyrimidinones containing a triazole moiety, catalyzed by samarium perchlorate (B79767) (Sm(ClO₄)₃) under ultrasound. nih.gov Compared to conventional heating methods, the ultrasound-assisted protocol resulted in higher yields and reduced reaction times by two-thirds. nih.gov

The benefits of sonication are not limited to catalyst-based systems. The reaction of chalcones with thiourea to produce pyrimidine-2-thione derivatives showed significantly higher yields (a 20-30% improvement) and drastically shorter reaction times (20-30 minutes) under ultrasound compared to conventional heating. researchgate.net This acceleration highlights the ability of ultrasound to efficiently transfer energy to the reaction system, promoting molecular collisions and overcoming activation energy barriers. researchgate.netresearchgate.net

ReactionCatalystConditionsTimeYieldRef
Biginelli ReactionChlorosulphonic acidSolvent-free, Ultrasound, Ambient Temp.ShortExcellent jocpr.com
Biginelli ReactionSm(ClO₄)₃Ultrasound1-1.5 h84-93% nih.gov
Chalcone + ThioureaNoneUltrasound20-30 minHigh researchgate.net
Hantzsch-like ReactionCopper ferrite (B1171679) nanoparticlesH₂O, Ultrasound, 80 °C30 minHigh researchgate.net

Catalytic Methods in 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one Synthesis

Catalysis is central to the efficient synthesis of the imidazopyridinone core and related structures. Both transition-metal catalysis and organocatalysis offer distinct advantages in forming the heterocyclic rings through cyclizations, cross-couplings, and other key transformations.

Transition-Metal-Catalyzed Cyclizations and Cross-Couplings

Transition metals play a crucial role in constructing complex heterocyclic systems. While direct examples for the target molecule are scarce, methods developed for related structures demonstrate the potential of these catalysts. For instance, a co-catalyzed multicomponent reaction using a transition metal and a Brønsted acid has been reported for the synthesis of spirofuran-hydropyrimidinones from (thio)urea, aldehydes, and alkynols. nih.gov Copper(I) iodide (CuI), often in conjunction with a ligand like 1,10-phenanthroline, has been used to catalyze the synthesis of tetrasubstituted pyridines from β-formyl enamides and alkynes. researchgate.net

The synthesis of the parent imidazo[4,5-b]pyridine ring system, a key structural component, has been achieved by reacting 2,3-diaminopyridine with corresponding aldehydes. nih.gov While some preparations use reagents like sodium metabisulfite, nih.gov other methods for related heterocycles rely on metal catalysts to facilitate the cyclization or subsequent functionalization steps. For example, the synthesis of imidazo[4,5-b]pyridin-2-ones has been described as part of the development of pharmacologically active agents. nih.gov These syntheses often involve multi-step sequences where transition metals could be employed for C-N or C-C bond-forming reactions to build the tricyclic core or introduce substituents.

Organocatalysis in Dihydropyridinone Synthesis

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a powerful strategy in synthetic chemistry. researchgate.net It offers advantages such as lower toxicity, stability to air and moisture, and the ability to induce stereoselectivity. researchgate.net

In the context of dihydropyridinone synthesis, organocatalysts have been used effectively. Chiral bases derived from Cinchona alkaloids have been employed to catalyze the asymmetric Biginelli reaction, providing access to enantiomerically enriched dihydropyrimidinones. researchgate.net The availability of pseudoenantiomeric Cinchona catalysts makes it possible to synthesize either enantiomer of the target product. researchgate.net

A notable application of organocatalysis is the dearomatization of pyridinium (B92312) salts. The isothiourea catalyst (R)-BTM has been used to generate C(1)-ammonium enolates from aryl esters, which then add to pyridinium salts in a regio- and stereoselective manner to yield enantioenriched 1,4-dihydropyridines. rsc.org This process represents a significant advance in the organocatalytic synthesis of dihydropyridine derivatives from pronucleophiles at the carboxylic acid oxidation level. rsc.org The enantioselectivity of this reaction was found to be highly dependent on the solvent, with toluene (B28343) providing the best results. rsc.org

Stereoselective and Regioselective Synthesis of Dihydroimidazo[4,5-b]pyridin-5-one Derivatives

Controlling stereochemistry and regiochemistry is a critical challenge in the synthesis of complex molecules like substituted dihydroimidazo[4,5-b]pyridin-5-ones. Achieving this control is essential for producing specific isomers, which often exhibit distinct biological activities.

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. Asymmetric organocatalysis has proven to be a premier tool for this purpose. The enantioselective synthesis of 1,4-dihydropyridines has been achieved with high enantiomeric ratios (up to 98:2 er) using chiral isothiourea catalysts. rsc.org Similarly, Cinchona alkaloid catalysts facilitate the asymmetric synthesis of dihydropyrimidinone scaffolds. researchgate.net Another strategy involves the stereoselective ring-expansion of monocyclopropanated pyrroles, mediated by a Brønsted acid, to afford highly functionalized tetrahydropyridine (B1245486) derivatives. nih.gov

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is equally important. In the synthesis of the imidazo[4,5-b]pyridine core, alkylation reactions can lead to multiple regioisomers. For example, alkylating 2-phenyl-3H-imidazo[4,5-b]pyridine can result in substitution at the N1, N3, or N4 positions, with the distribution of products depending on the reaction conditions. mdpi.com The specific structures of N-substituted regioisomers of imidazo[4,5-c] and imidazo[4,5-b]pyridines have been confirmed using advanced NMR techniques like NOESY and HMBC. nih.gov In the synthesis of dihydropyrimidinone analogues, novel variants of the Biginelli reaction using enaminones have been developed to achieve high chemo- and regioselectivity, allowing for the controlled synthesis of specific isomers. nih.gov

Control of Regioisomer Formation

The regioselective synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines is crucial as different regioisomers can exhibit distinct biological properties. The formation of the desired constitutional isomer from starting materials that can react at multiple sites requires precise control over reaction conditions and substrate design.

Alkylation reactions on the imidazo[4,5-b]pyridine core are a common method for introducing diversity, but they often lead to a mixture of regioisomers. For instance, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can produce two different regioisomers, N3 and N4. nih.gov In some cases, such as with ethyl bromoacetate, the reaction can even yield three regioisomers (N1, N3, and N4), necessitating careful separation and characterization. nih.gov The use of solid-liquid phase transfer catalysis has been explored to control the outcome of these alkylation reactions. nih.gov

A strategy for the regioselective synthesis of related fused systems, such as 7,8-dihydroimidazo[5,1-c] acs.orgnih.govthieme-connect.comtriazine-3,6(2H,4H)-diones, involves a sequence of controlled reactions. nih.gov This approach begins with the successive N3- and N1-alkylation of hydantoins, followed by a regioselective thionation and subsequent cyclization. nih.gov The success of this multi-step synthesis hinges on the high regioselectivity of each step, which can be influenced by electronic effects and the presence of specific substituents on the starting materials. nih.gov For example, the presence of C4-methyl groups on the hydantoin (B18101) ring was found to direct the thionation to the C5 position, preventing the formation of C2-thiocarbonyl by-products. nih.gov

Another approach to achieving regioselectivity is through catalyst-free condensation reactions. A concise and efficient synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines has been developed using regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives. rsc.orgduke.edu This method offers high regioselectivity and good yields, demonstrating that careful choice of reactants can direct the reaction pathway towards a single regioisomer. rsc.org

Table 1: Strategies for Regioisomer Control

Method Key Features Target System Reference
Phase Transfer Catalysis Controls N-alkylation on the imidazole ring. Imidazo[4,5-b]pyridine nih.gov
Sequential Alkylation & Cyclization Stepwise functionalization and cyclization with regioselective thionation. Dihydroimidazo[5,1-c] acs.orgnih.govthieme-connect.comtriazine-dione nih.gov

Enantioselective Approaches to Dihydropyridinones

The development of enantioselective methods for the synthesis of dihydropyridinones is of significant interest due to the prevalence of this chiral core in medicinally important compounds. acs.org Organocatalysis has emerged as a powerful tool for establishing stereocenters with high fidelity.

N-Heterocyclic Carbene (NHC) Catalysis

Chiral N-Heterocyclic Carbenes (NHCs) have been successfully employed to catalyze the enantioselective synthesis of dihydropyridinones. acs.orgacs.org One such method involves the aza-Claisen annulation of enals or their α'-hydroxyenone surrogates with vinylogous amides. acs.orgacs.org This reaction proceeds without the need for a nitrogen-protecting group and provides access to a broad range of dihydropyridinone products in good yields and high enantioselectivities. acs.org The proposed mechanism involves the generation of a chiral α,β-unsaturated acyl azolium intermediate from the reaction of the NHC with an α,β-unsaturated carboxylic acid or its derivative. thieme-connect.com This is followed by a Michael addition of an imine or related nitrogen-containing nucleophile and subsequent intramolecular lactamization to furnish the chiral dihydropyridinone. thieme-connect.com

Another NHC-catalyzed approach is the [3+3] cyclocondensation of α,β-unsaturated carboxylic acids with cyclic imines derived from sulfamates or sultams. thieme-connect.com This method has been shown to produce polycyclic dihydropyridinones in good yields and with excellent enantioselectivity. thieme-connect.com

Isothiourea Catalysis

Chiral isothiourea catalysts have also proven effective in the enantioselective synthesis of dihydropyridinones. These catalysts can generate C(1)-ammonium enolates from aryl esters, which then undergo regio- and stereoselective addition to pyridinium salts bearing an electron-withdrawing group at the 3-position. nih.gov This dearomatization strategy provides access to highly enantioenriched 1,4-dihydropyridines. nih.gov Optimization of reaction conditions, including solvent and base, is critical for achieving high enantioselectivity. nih.gov For instance, toluene was found to be the optimal solvent for inducing high asymmetry, and the use of DABCO as a base was also beneficial. nih.gov

Isothiourea catalysts can also mediate a Michael addition-lactamization cascade reaction. nih.gov The reaction of ammonium enolate precursors, such as homoanhydrides, with electrophiles like 2-N-tosyliminoacrylates or 2-aroylacrylates delivers a range of 3,5,6-substituted dihydropyridinones with high enantioselectivity, typically exceeding 90% ee. nih.gov The choice of the ammonium enolate precursor can be crucial for reproducibility and high selectivity. nih.gov

Table 2: Enantioselective Synthesis of Dihydropyridinones

Catalytic System Reaction Type Key Features Enantioselectivity Reference
Chiral N-Heterocyclic Carbene (NHC) Aza-Claisen Annulation No N-protecting group required; broad substrate scope. Good to excellent acs.orgacs.org
Chiral N-Heterocyclic Carbene (NHC) [3+3] Cyclocondensation Uses α,β-unsaturated carboxylic acids and cyclic imines. Excellent thieme-connect.com
Chiral Isothiourea Pyridine Dearomatization Addition of C(1)-ammonium enolates to pyridinium salts. Up to 98:2 er nih.gov

Elucidation of Reaction Mechanisms and Transformational Pathways

Mechanistic Investigations of Heteroannulation

Heteroannulation, the formation of a heterocyclic ring onto a pre-existing ring, is a cornerstone in the synthesis of the imidazo[4,5-b]pyridine scaffold. These investigations reveal a sequence of carefully orchestrated chemical events, from the initial formation of reactive intermediates to the final ring-closing step.

The formation of an imine or a related immonium ion is a frequently encountered and pivotal step in the construction of the imidazole (B134444) portion of the target scaffold. A prominent pathway begins with the reaction of a 2,3-diaminopyridine (B105623) derivative with an aldehyde. nih.gov In a tandem, one-pot process starting from 2-chloro-3-nitropyridine (B167233), after reduction of the nitro group to an amine, the resulting diamine undergoes condensation with an aldehyde. This condensation step forms an imine (a C=N moiety), which sets the stage for the subsequent cyclization. acs.org The imine itself can act as a directing group in certain metal-catalyzed reactions, chelating to the metal core and facilitating the desired transformations. researchgate.net

In related syntheses of other imidazopyridine isomers, the generation of an iminium intermediate from an α-amino carbonyl derivative, which then undergoes electrophilic addition, has been observed. nih.gov Similarly, copper-catalyzed reactions can proceed through the formation of an iminium ion from an aldehyde and an aminopyridine, which then reacts with another component like an alkyne to form a propargylamine (B41283) intermediate that subsequently cyclizes. beilstein-journals.org

The choice of solvent is not merely a passive medium but can play an active role in facilitating the reaction cascade. A mixture of water and isopropyl alcohol (H2O-IPA) has been identified as a particularly effective and environmentally benign solvent system for the synthesis of imidazo[4,5-b]pyridine derivatives. acs.orgresearchgate.net This solvent mixture assists in the tandem sequence which includes a nucleophilic aromatic substitution (SNAr) reaction, in situ reduction of a nitro group, and subsequent heteroannulation. researchgate.net The use of mixed water-alcohol solvent systems is a recognized strategy for optimizing chemical synthesis, as the properties of the mixture can be tuned to enhance solubility and reaction rates. researchgate.net The interaction between isopropanol (B130326) and water is itself an exothermic process, indicating a strong interplay between the solvent molecules. orbiter-forum.com This H2O-IPA system allows for a base-free, one-pot synthesis that proceeds in excellent yields with a simplified purification process. acs.org

Table 1: Key Steps in Tandem Synthesis in H₂O-IPA Medium acs.org

Step Reactants Key Transformation Solvent Role
1 2-Chloro-3-nitropyridine, Primary Amine Nucleophilic Aromatic Substitution (SNAr) Facilitates dissolution of reactants
2 Intermediate from Step 1, Iron Reduction of Nitro Group to Amine Medium for heterogeneous reduction

| 3 | Intermediate from Step 2, Aldehyde | Condensation/Heteroannulation | Promotes imine formation and cyclization |

Following the formation of the critical imine intermediate, the final ring closure to form the dihydropyridine (B1217469) system occurs via an intramolecular nucleophilic attack. acs.org In the pathway starting from 2-chloro-3-nitropyridine, once the diamino-aldehyde condensate (the imine) is formed, the adjacent secondary amine group (-NH) on the pyridine (B92270) ring attacks the electrophilic carbon of the imine (C=N). acs.org This attack results in the formation of the five-membered imidazole ring, yielding a disubstituted dihydroimidazo[4,5-b]pyridine intermediate. acs.org This intermediate can then be aromatized to the final imidazo[4,5-b]pyridine product. acs.org In a different synthesis, an isolated imidazole intermediate was shown to cyclize to an imidazo[4,5-b]pyridine-5-one upon heating in the presence of a base, demonstrating a similar intramolecular ring-closing mechanism. researchgate.net

Mechanism of Cyclization Reactions

The cyclization to form the fused heterocyclic system can be achieved through several mechanistic paradigms, prominently featuring reductive and base-catalyzed pathways.

Reductive cyclization is a powerful strategy, particularly when starting with nitropyridine precursors. In a highly efficient one-pot synthesis, 2-chloro-3-nitropyridine is first subjected to an SNAr reaction, followed by the reduction of the nitro group using reagents like iron powder. acs.org The newly formed amino group then participates in the cyclization cascade. acs.org This in situ generation of a reactive diamine from a nitro-amine precursor is a key feature of the reductive cyclization approach. acs.org This methodology has been broadly applied for the synthesis of various fused imidazoles, where the reductive cyclization of nitro(hetero)arenes is a key step. researchgate.net

Table 2: Example of a Reductive Cyclization Sequence acs.org

Starting Material Reagents Key Intermediate Final Product Type

Bases can play a crucial role in promoting the cyclization step, often by deprotonating a nucleophile to increase its reactivity or by facilitating the elimination of a leaving group in the final aromatization step. In the synthesis of 6,7-dicyanoimidazo[4,5-b]pyridin-5-ones, an acyclic imidazole precursor was shown to cyclize to the target bicyclic structure when refluxed in ethanol (B145695) in the presence of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The base likely facilitates the intramolecular nucleophilic attack that forms the pyridinone ring. researchgate.net While condensation of 2,3-diaminopyridines with carbonyl compounds is a common route, subsequent modifications and cyclizations can be promoted by basic conditions. nih.govnih.gov For instance, in the synthesis of related imidazo[1,2-a]pyridines, the Tschitschibabin method was improved by the use of a mild base like sodium bicarbonate (NaHCO₃) to enhance efficiency under milder conditions. e3s-conferences.org

Acid-Catalyzed Cyclizations

The formation of the imidazo[4,5-b]pyridine core, a precursor to the title compound, can be effectively achieved through various acid-catalyzed cyclization strategies. One prominent method involves the reductive cyclization of 2-nitro-3-aminopyridine with ketones, facilitated by stannous chloride (SnCl₂) in the presence of formic acid. flinders.edu.aumdpi.com In this reaction, formic acid likely assists in the formylation of the aniline (B41778) nitrogen, which promotes the subsequent nitro group reduction and intramolecular cyclization. flinders.edu.aumdpi.com

Another versatile approach employs solid acid catalysts. For instance, Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a reusable heterogeneous catalyst for the intramolecular cyclization to produce imidazopyridine derivatives in excellent yields (80-93%). flinders.edu.au This method is noted for its tolerance of various functional groups. flinders.edu.au

Classical methods also rely on acidic conditions. The cyclization of 2,3-diaminopyridine with orthoesters like triethyl orthoformate requires reflux followed by treatment with hydrochloric acid to yield the imidazo[4,5-b]pyridine scaffold. flinders.edu.au Similarly, the synthesis of N-substituted 3H-imidazo[4,5-b]pyridines can be accomplished through the chemical reduction of a 1-(3-nitropyridin-2-yl)-1H-benzimidazole precursor in an acidic medium. nih.gov

A method promoted by chlorotrimethylsilane (B32843) (TMSCl) in DMF facilitates the cyclocondensation of (hetero)aromatic ortho-diamines with aldehydes. rsc.org TMSCl acts as a promoter and a water-acceptor agent, leading to the formation of the fused imidazole ring system. rsc.org

Table 1: Acid-Catalyzed Cyclization Methods for Imidazo[4,5-b]pyridine Synthesis

PrecursorsCatalyst/ReagentConditionsProduct TypeReference
2-Nitro-3-aminopyridine, KetonesSnCl₂·2H₂O, Formic Acid-1H-Imidazo[4,5-b]pyridines flinders.edu.aumdpi.com
Substituted 2-aminopyridinesAl³⁺-K10 Montmorillonite Clay-Imidazopyridine derivatives flinders.edu.au
2,3-Diaminopyridine, OrthoestersTriethyl orthoformate, HClRefluxImidazo[4,5-b]pyridines flinders.edu.au
(Hetero)aromatic ortho-diamines, AldehydesChlorotrimethylsilane (TMSCl), DMFHeating3H-Imidazo[4,5-b]pyridines rsc.org

Electron Transfer and Radical Pathways

Radical-Driven Mechanisms in C-C and C-N Bond Formations

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via radical pathways represents a significant strategy in heterocyclic synthesis, although specific examples for the 4,7a-dihydroimidazo[4,5-b]pyridin-5-one core are not extensively documented. However, the principles can be understood from related systems. Radical chain reactions, often mediated by reagents like tributyltin hydride (Bu₃SnH) initiated by AIBN, are powerful tools for C-C bond formation. libretexts.org These reactions typically involve the generation of a carbon radical from a carbon-halogen bond, which can then add to an alkene or alkyne. libretexts.org Intramolecular versions of this reaction are particularly effective for constructing five-membered rings due to favorable kinetics. libretexts.org

While not directly involving the target compound, electrochemical methods highlight radical-type C-N bond formation. For instance, the electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines involves the generation of [CN] species from the oxidation of SCN⁻ anions. rsc.org These reactive species then engage in a cascade reaction to form the final product. rsc.org Theoretical studies on related pyridine-based molecules also support the role of radical attacks by analyzing local reactivity descriptors derived from DFT calculations. researchgate.net

Oxidative Cyclization Mechanisms

Oxidative cyclization provides a direct and efficient route to the aromatic imidazo[4,5-b]pyridine scaffold. A common method involves the condensation of 2,3-diaminopyridine or 5,6-diaminopyridines with various aldehydes. flinders.edu.aunih.gov This reaction can proceed under thermal conditions in water, utilizing atmospheric oxygen as the oxidant, which presents an environmentally benign approach. mdpi.com This air oxidative cyclocondensation yields 1H-imidazo[4,5-b]pyridine derivatives in high yields. mdpi.com

Another established oxidative approach uses (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidizing agent. A plausible mechanism for PIDA-mediated cyclization involves an initial nucleophilic substitution of an acetoxy group, followed by the elimination of iodobenzene (B50100) to form an amino cation. researchgate.net This intermediate then undergoes intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. researchgate.net

Table 2: Oxidative Cyclization Strategies

Starting MaterialsOxidant/PromoterKey FeaturesProductReference
5,6-Diaminopyridines, Aryl aldehydes-Oxidative cyclizationImidazo[4,5-b]pyridine system nih.gov
2,3-Diaminopyridine, Aryl aldehydesAir (O₂)Thermal conditions in water1H-Imidazo[4,5-b]pyridines flinders.edu.aumdpi.com
ortho-Diamines, AldehydesTMSCl, Air (O₂)Promotion by TMSCl, oxidation by air3H-Imidazo[4,5-b]pyridines rsc.org
Schiff Bases(Diacetoxyiodo)benzene (PIDA)Metal-free, mild conditionsFused Azolopurines researchgate.net

Post-Cyclization Transformations

Aromatization Processes of Dihydro Intermediates

The synthesis of fused imidazole systems often proceeds through dihydro intermediates that must be aromatized to yield the final stable product. The synthesis of 3H-imidazo[4,5-b]pyridines from ortho-diamines and aldehydes, promoted by TMSCl, is a clear example. rsc.org After the initial cyclization forms a dihydro-intermediate, subsequent oxidation, typically by exposure to atmospheric oxygen, drives the aromatization process to furnish the thermodynamically stable aromatic ring system. rsc.org

Similarly, in the oxidative cyclization of Schiff bases mediated by PIDA, the proposed mechanism concludes with an aromatization step that leads to the formation of the condensed purine (B94841) system. researchgate.net This final step is crucial for the formation of the conjugated bicyclic product.

Rearrangement Reactions in Fused Imidazole Systems

Skeletal rearrangements can occur during the synthesis of fused imidazole systems, leading to isomeric products. While no structural rearrangements have been observed in certain specific pyrolytic syntheses of fused imidazoles, they are known to happen under other conditions. flinders.edu.au

A notable example is seen in the base-mediated synthesis of imidazole-fused 1,4-benzoxazepines. nih.govacs.org When substrates containing terminal alkynes are used, the reaction can yield isomeric products with altered skeletal structures alongside the expected cyclization products. nih.govacs.org A proposed mechanism for this transformation involves an intermolecular O-to-N transfer of a propargyl group, which constitutes a significant skeletal rearrangement. nih.gov Furthermore, imidazo[4,5-b]pyridines annelated with cyanoacetylenic alcohols can undergo a domino-rearrangement to yield functionalized 2,3-diaminopyridines upon hydrolysis. researchgate.net These findings highlight the potential for complex post-cyclization transformations in these heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of 1D and 2D spectra, it is possible to map the carbon-hydrogen framework and establish the precise arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For the 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one skeleton, characteristic signals are expected for the protons on both the dihydropyridine (B1217469) and imidazole (B134444) rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms within the fused heterocyclic system. dtic.mil Protons adjacent to nitrogen or carbonyl groups typically appear at lower fields (higher ppm values). mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C5) of the pyridinone ring is expected to have the most downfield chemical shift, typically appearing in the range of 150-175 ppm, a characteristic feature for such functionalities. researchgate.netnih.gov Carbons adjacent to nitrogen atoms in the imidazole and pyridine (B92270) rings also show distinct chemical shifts that aid in the confirmation of the fused ring structure. mdpi.comuctm.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole Ring (C2-H)7.5 - 8.5140 - 150
Pyridine Ring (C6-H)6.5 - 7.5110 - 125
Bridgehead (C7a-H)4.5 - 5.550 - 65
Pyridinone (C7)N/A125 - 140
Carbonyl (C5)N/A155 - 170
Imidazole Ring (C3a)N/A135 - 150

Note: These are predicted ranges based on analogous structures. Actual values may vary depending on the solvent and specific substitution patterns.

While 1D NMR suggests the presence of key functional groups, 2D NMR experiments are essential to piece together the molecular puzzle, confirm atomic connectivity, and differentiate between possible isomers. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton-proton networks within the individual rings of the molecule, for instance, by showing a correlation between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons, or vice versa. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. nist.gov The fragmentation pattern is often characteristic of the molecular structure and can be used as a fingerprint for identification. For the title compound, expected fragmentation could involve the loss of carbon monoxide (CO) from the pyridinone ring or the cleavage of the imidazole ring.

HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound (C₆H₅N₃O), HRMS would confirm the presence of six carbons, five hydrogens, three nitrogens, and one oxygen atom, providing unequivocal proof of its elemental composition. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. nih.gov

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds in the imidazole and dihydropyridine rings.

C=O Stretching: A strong, sharp absorption band typically in the range of 1650-1700 cm⁻¹ is a key indicator of the carbonyl group in the pyridinone ring. researchgate.net

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heterocyclic ring system. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amine/AmideN-H Stretch3200 - 3400 (Broad)
Alkene/AromaticC-H Stretch3000 - 3100 (Medium)
Carbonyl (Pyridone)C=O Stretch1650 - 1700 (Strong)
Imine/AromaticC=N, C=C Stretch1500 - 1650 (Medium-Strong)

X-ray Crystallography for Definitive Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. uctm.eduresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry. nih.gov The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. uctm.edu

For imidazo[4,5-b]pyridine derivatives, X-ray crystallography not only confirms the fused-ring structure but also elucidates the conformation of any substituents. uctm.edu Furthermore, it provides invaluable information about the supramolecular assembly in the solid state, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing. uctm.eduresearchgate.net The structural data obtained is often presented with specific crystallographic parameters, including the crystal system, space group, and unit cell dimensions. researchgate.net

Table 2: Example Crystallographic Data for an Imidazo[4,5-b]pyridine Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)4.7946
b (Å)13.775
c (Å)11.722
β (°)96.557
Volume (ų)769.1
Z (Molecules/unit cell)4
Note: Data presented is for a related heterocyclic compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, to illustrate typical parameters obtained from X-ray analysis. researchgate.net

Other Spectroscopic Techniques

UV-Visible spectroscopy is utilized to investigate the electronic transitions occurring within a molecule's chromophores. The fused aromatic system of the imidazo[4,5-b]pyridin-5-one core acts as a potent chromophore, leading to characteristic absorption bands in the UV-Vis spectrum. For related pyridine and imidazole-containing compounds, broad and intense absorption bands are typically observed in the 220 to 300 nm range. nih.gov

These absorptions are primarily attributed to π → π* transitions within the conjugated π-electron system of the heterocyclic structure. nih.gov The position and intensity of the maximum absorption wavelength (λmax) can be influenced by solvent polarity and the presence of various substituent groups on the core scaffold. The foundational imidazole ring is known to have a λmax at approximately 206 nm. wikipedia.org

Table 3: Typical Electronic Transitions for the Imidazo[4,5-b]pyridine Chromophore

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε)
π → π220 - 300High
n → π> 300Low

Circular Dichroism (CD) spectroscopy is a specialized technique essential for the analysis of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. While the parent this compound may be achiral, derivatives can possess chirality through the introduction of stereogenic centers or through restricted bond rotation, leading to a form of axial chirality known as atropisomerism.

Research on related N-aryl substituted imidazole derivatives has shown that they can exist as stable atropisomers. nih.gov These atropisomers can be separated and their distinct stereochemistry analyzed using techniques like chiral High-Performance Liquid Chromatography (HPLC) in conjunction with CD spectroscopy. nih.gov A CD spectrum provides information about the absolute configuration and conformational features of the enantiomers, which is a critical aspect in medicinal chemistry where the biological activity of enantiomers can differ significantly.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a microscopic view of molecular systems. These methods are instrumental in elucidating electronic structure, geometric parameters, and reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying imidazo[4,5-b]pyridine derivatives. research-nexus.netmdpi.comnih.gov This method calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost.

Researchers employ DFT, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G**, to optimize the molecular geometry of these compounds. research-nexus.netnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. The output provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are used to determine key electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals (HOMO and LUMO) across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. nih.gov

Energy Minimization and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Imidazo[4,5-b]pyridine derivatives, especially those with flexible substituents, can exist in multiple conformations. Energy minimization and conformational analysis are computational procedures used to identify the most stable conformer(s).

The process begins by systematically rotating flexible bonds to generate a wide range of possible conformations. Each of these conformations is then subjected to energy minimization, typically using DFT or molecular mechanics force fields, to find its nearest local energy minimum. By comparing the energies of all the optimized conformers, the global minimum energy conformation—the most stable and likely most populated state—can be identified. This information is fundamental for understanding how the molecule will fit into a biological target, such as an enzyme's active site, and is a prerequisite for reliable QSAR and docking studies. nih.gov

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly with DFT, are powerful tools for mapping out potential chemical reactions. For instance, in the synthesis of substituted imidazo[4,5-b]pyridines, theoretical calculations can elucidate the mechanism of reactions like N-alkylation. nih.gov

By modeling the reactants, products, and potential intermediates, chemists can calculate the reaction pathway. A key objective is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing insight into the reaction's feasibility and rate. This predictive capability allows for the rationalization of observed product distributions (e.g., the formation of different regioisomers) and aids in optimizing reaction conditions. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of compounds with a specific property, often biological activity. nih.gov These models translate structural features into numerical descriptors and build a mathematical equation to predict the activity of new, unsynthesized analogs.

2D and 3D-QSAR Studies for Structural Feature-Activity Correlations

Both 2D and 3D-QSAR models have been developed for various series of imidazo[4,5-b]pyridine derivatives. nih.govmdpi.com

2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of the molecules. mdpi.comnih.gov In these studies, a set of structurally related compounds with known activities are aligned based on a common scaffold. pharmacophorejournal.com The aligned molecules are then placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. drugdesign.org CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Partial Least Squares (PLS) regression is then used to build a model correlating the variations in these fields with the observed biological activities. pharmacophorejournal.com The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred) from an external test set. nih.gov A high value for these parameters indicates a robust and predictive model.

QSAR Model Alignment r²pred Reference
CoMFAPharmacophore-0.9750.933 nih.gov
CoMSIAPharmacophore0.8000.9770.959 nih.gov
CoMFADocking--- mdpi.com
CoMSIAPharmacophore0.621-0.885 mdpi.com

This table presents a sample of statistical data from 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives, demonstrating the predictive power of the generated models. The values of q², r², and r²pred indicate the statistical robustness and predictive ability of the model.

Contour Map Analysis for Steric, Electrostatic, and Hydrophobic Interactions

The primary output of CoMFA and CoMSIA studies is a set of 3D contour maps. drugdesign.org These maps visualize the regions in space around the molecule where specific structural features are predicted to enhance or diminish activity. researchgate.net

Steric Contour Maps: These maps typically use green and yellow contours. Green contours highlight areas where bulky, sterically favorable groups are predicted to increase activity. Conversely, yellow contours indicate regions where steric bulk is detrimental to activity, suggesting that smaller substituents are preferred. researchgate.net

Electrostatic Contour Maps: Blue and red contours are used for electrostatic fields. Blue contours signify regions where electropositive (electron-donating) groups would be favorable for activity, while red contours indicate that electronegative (electron-withdrawing) groups are preferred. researchgate.net

Hydrophobic Contour Maps: These maps show regions where hydrophobic (water-repelling) or hydrophilic (water-attracting) groups are favored. For example, a map might use white contours to show where hydrophobic groups increase activity and purple contours to show where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Maps: CoMSIA maps can also identify key interaction sites. For instance, cyan contours might indicate where a hydrogen bond donor is favorable, while purple contours could show where a hydrogen bond acceptor would be beneficial for activity. researchgate.net

By analyzing these maps in conjunction with the structure of the most and least active compounds, researchers can gain detailed insights into the structure-activity relationship and rationally design new derivatives with potentially improved potency. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, offering insights into molecular interactions that are often difficult to probe experimentally. For the scaffold 4,7a-dihydroimidazo[4,5-b]pyridin-5-one, while specific published studies are not widely available, we can infer the application of standard computational methodologies based on research on analogous imidazo[4,5-b]pyridine structures. These computational techniques are crucial for understanding the potential of this compound as a scaffold for designing targeted inhibitors.

Molecular Docking for Ligand-Target Recognition (focus on interaction patterns)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of the related imidazo[4,5-b]pyridine scaffold, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. For instance, studies on [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives targeting Mycobacterium tuberculosis Lumazine synthase have revealed key interaction patterns. These include hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the enzyme-inhibitor complex nih.govnih.gov. Similarly, docking studies of other imidazo[4,5-b]pyridine analogs with Dihydrofolate Reductase (DHFR) and DNA gyrase have confirmed that these molecules can establish significant interactions with the amino acid residues in the active sites of these enzymes nih.govmdpi.com.

A hypothetical molecular docking study of a this compound derivative into a kinase active site, a common target for imidazopyridine-based compounds, would likely reveal a network of specific interactions. The hydrogen bond donors and acceptors on the imidazo[4,5-b]pyridin-5-one core would be expected to form hydrogen bonds with key residues in the hinge region of the kinase. The planar nature of the fused ring system would facilitate π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. Furthermore, substituents on the core scaffold could be designed to extend into specific hydrophobic pockets, thereby enhancing binding affinity and selectivity.

The following table outlines the typical interactions observed in docking studies of imidazo[4,5-b]pyridine derivatives with protein targets, which can be extrapolated to the this compound scaffold.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue (Example)Reference
Hydrogen BondingImidazole (B134444) N-H, Pyridinone C=OAsp, Glu, Ser (H-bond donors/acceptors) nih.govnih.gov
HydrophobicFused aromatic ringsLeu, Val, Ile, Phe (hydrophobic side chains) nih.govnih.gov
π-π StackingImidazopyridine corePhe, Tyr, Trp (aromatic side chains) nih.gov
van der WaalsEntire ligand surfaceVarious residues in the binding pocket nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Patterns and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and any conformational changes in the ligand or protein over time.

For imidazo[4,5-b]pyridine derivatives, MD simulations have been employed to study their behavior in different environments. For example, simulations have been used to investigate the interfacial adsorption of these molecules as corrosion inhibitors researchgate.netresearchgate.net. These studies provide insights into the stability and orientation of the molecules on a surface, which is analogous to understanding the stability of a ligand in a protein's binding pocket.

In a hypothetical MD simulation of a this compound derivative bound to a target protein, the simulation would track the movements of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory could reveal:

Binding Stability: Whether the ligand remains in its initial docked pose or explores other conformations within the binding site.

Key Persistent Interactions: Identification of hydrogen bonds or other interactions that are maintained throughout the simulation, indicating their importance for binding.

Role of Water Molecules: The simulation can show how water molecules mediate interactions between the ligand and the protein.

These dynamic insights are crucial for refining the design of more potent and specific inhibitors based on the this compound scaffold.

In Silico Screening and Library Design

In silico screening, particularly virtual screening, is a cost-effective and time-efficient method to identify promising lead compounds from large chemical libraries.

Virtual Screening Strategies for Scaffold Exploration

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used as a template to search for other molecules with similar properties. In a structure-based approach, molecular docking is used to screen a library of compounds against the three-dimensional structure of a biological target.

For scaffolds related to this compound, such as imidazo[1,2-a]pyridines, collaborative virtual screening efforts have been successful in identifying hits for diseases like visceral leishmaniasis nih.govresearchgate.net. These campaigns often involve screening large proprietary compound libraries from multiple sources.

A virtual screening campaign to explore the potential of the this compound scaffold would typically involve the following steps:

Library Preparation: Assembling a large, diverse library of virtual compounds. This could include commercially available compounds or a custom-designed library based on the this compound core with various substituents.

Target Selection and Preparation: Identifying a relevant biological target (e.g., a specific kinase) and preparing its 3D structure for docking.

High-Throughput Virtual Screening (HTVS): Docking the entire library into the active site of the target.

Hit Selection and Refinement: Selecting the top-scoring compounds for further analysis. This may involve applying filters based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of the binding modes.

Experimental Validation: The most promising hits would then be synthesized or purchased for experimental testing to validate their biological activity.

The following table summarizes the key steps and considerations in a virtual screening workflow for the this compound scaffold.

StepDescriptionKey ConsiderationsReference
Library GenerationCreation of a virtual library of compounds based on the scaffold.Diversity of substituents, synthetic feasibility. nih.gov
Docking ProtocolSelection of docking software and scoring function.Accuracy in predicting binding modes and ranking compounds. nih.govnih.gov
Post-Screening AnalysisFiltering and prioritization of hits.ADMET properties, visual inspection of interactions. researchgate.net
Experimental ValidationIn vitro testing of selected hits.Confirmation of biological activity. nih.gov

Role of 4,7a Dihydroimidazo 4,5 B Pyridin 5 One As a Synthetic Building Block and in Advanced Materials

A Versatile Precursor for Diverse Heterocyclic Systems

The reactivity of 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one allows for its transformation into a variety of functionalized and fused heterocyclic structures. This section details its utility in the synthesis of functionalized imidazo[4,5-b]pyridines, its potential for interconversion to related heterocycles like α-carbolines, and its role as a foundational element for constructing complex alkaloid architectures.

Crafting Functionalized Imidazo[4,5-b]pyridines through Aromatization

A key transformation of this compound derivatives is their aromatization to yield the corresponding functionalized imidazo[4,5-b]pyridines. This process is a crucial step in the synthesis of this important class of compounds, which are analogues of purines and exhibit a wide range of biological activities. nih.govrjraap.comresearchgate.net

A highly efficient, one-pot tandem reaction has been developed for the synthesis of imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine (B167233). acs.org This procedure involves a sequence of reactions including a Suzuki-Miyaura reaction, reduction of the nitro group, and a subsequent cyclization and aromatization step to furnish the final product. The aromatization is a key terminal step in this cascade. acs.org

While direct studies on the aromatization of the parent this compound are not extensively detailed, research on analogous systems provides insight into this transformation. For instance, the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been studied, refuting previous claims that such systems could not be aromatized. mdpi.com This work highlights the potential for oxidizing agents to facilitate the aromatization of related dihydropyridine-fused heterocyclic systems. mdpi.com The conditions for such aromatizations are often dependent on the substituents present on the heterocyclic core. mdpi.com

The general synthetic strategies towards imidazo[4,5-b]pyridines often involve the cyclization of appropriately substituted diaminopyridines with various reagents, followed by an aromatization step. nih.gov These methods underscore the importance of the aromatization process in accessing the stable and biologically relevant imidazo[4,5-b]pyridine scaffold.

A Gateway to Related Imidazo-Fused Heterocycles: The Case of α-Carbolines

The structural framework of this compound presents a potential starting point for the synthesis of other fused heterocyclic systems, such as the α-carbolines. Although direct conversion pathways from this specific dihydro-pyridinone are not explicitly documented, synthetic strategies for α-carboline formation from related pyridine (B92270) derivatives suggest plausible routes.

One such method involves the rhodium(II)-catalyzed C-H amination of aryl azides that have ortho-pyridinium ion substituents. nih.gov This reaction provides a direct route to the α-carbolinium ion, which can then be further manipulated. This strategy highlights a powerful method for constructing the α-carboline skeleton. nih.gov While this method does not start from an imidazo[4,5-b]pyridine derivative, it demonstrates a modern approach to forming the α-carboline ring system that could potentially be adapted.

The synthesis of α-carbolines is of significant interest due to their presence in various biologically active natural products and pharmaceutical agents. The development of novel synthetic routes to this scaffold is an active area of research.

A Foundation for Complex Alkaloid Structures

The imidazo[4,5-b]pyridine core is a recognized scaffold in the synthesis of complex alkaloids and other biologically active molecules. nih.gov While direct applications of this compound as a building block in the total synthesis of specific alkaloids are not widely reported, its role as a precursor to the more stable, aromatic imidazo[4,5-b]pyridines is crucial. These aromatic derivatives are then utilized in the construction of more complex molecular architectures.

For example, the natural product pentosidine (B29645), an advanced glycation endproduct, contains a related imidazo[4,5-b]pyridine core. organic-chemistry.org A model system relevant to the synthesis of pentosidine has been developed, showcasing the importance of this heterocyclic system in the context of natural product chemistry. organic-chemistry.org Furthermore, the total synthesis of the mutagen 1-Me-5-PhIP, which also features an imidazo[4,5-b]pyridine moiety, has been achieved, demonstrating the utility of synthetic methods that provide access to this key heterocyclic system. organic-chemistry.org

The structural similarity of imidazo[4,5-b]pyridines to purines has driven significant interest in their synthesis as they can act as mimics in biological systems, leading to the development of novel therapeutic agents. nih.govrjraap.com

Expanding Horizons: Applications in Materials Science

The unique electronic and photophysical properties of the imidazo[4,5-b]pyridine scaffold, accessible from precursors like this compound, have opened avenues for their application in materials science. This section explores the development of emissive materials for organic light-emitting diodes (OLEDs) and the potential of these compounds in sensor technologies.

Illuminating the Future: Emissive Products for Organic Light-Emitting Diodes (OLEDs)

Derivatives of imidazo[4,5-b]pyridines have emerged as promising candidates for use as emissive materials in OLEDs. nih.gov While research on the direct use of the dihydro-pyridinone precursor in OLEDs is not available, the properties of the resulting aromatic systems are of great interest.

A study on homoleptic Iridium(III) complexes bearing imidazo[4,5-b]pyrazin-2-ylidene chelates, which are structurally very similar to imidazo[4,5-b]pyridines, has demonstrated their potential as blue and green phosphorescent emitters for solution-processed OLEDs. nih.gov These complexes exhibited high photoluminescent quantum yields, and OLEDs fabricated with these materials showed promising performance, with one device achieving a maximum external quantum efficiency (EQE) of up to 17.4%. nih.gov

The following table summarizes the performance of OLEDs based on an emissive imidazo[4,5-b]pyrazine-based Iridium(III) complex:

Device ConfigurationDopantEmission ColorMax. EQE (%)
Solution-processed OLEDf-t2empz (20 wt%)Blue (474 nm)5.1
Hyper-OLEDf-t2empz (10 wt%)Narrowband Blue (485 nm)17.4

Data sourced from a study on imidazo[4,5-b]pyrazin-2-ylidene-based Ir(III) phosphors. nih.gov

Research on other isomers, such as imidazo[1,5-a]pyridines, has also shown their utility in creating fluorophores for greenish-yellow and warm white OLEDs. tandfonline.com These findings suggest that the broader class of imidazopyridines, including the [4,5-b] isomers, are a valuable platform for developing new OLED materials.

Sensing with Precision: Potential in Sensor Applications

The ability of the imidazo[4,5-b]pyridine scaffold to coordinate with metal ions makes it a promising candidate for the development of chemical sensors. mdpi.com The nitrogen atoms within the heterocyclic system can act as binding sites for various analytes, leading to a detectable change in the compound's photophysical properties, such as fluorescence. nih.gov

A comprehensive study investigating the proton and metal dication affinities of tetracyclic molecules based on the imidazo[4,5-b]pyridine core has provided valuable insights into their coordination chemistry. mdpi.com This research, utilizing electrospray ionization mass spectrometry and density functional theory (DFT) calculations, highlighted the imidazole (B134444) nitrogen as a primary binding site for metal ions like Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com Such fundamental understanding of the binding behavior is crucial for the rational design of selective sensors.

Furthermore, various imidazopyridine isomers have been successfully employed as fluorescent probes for the detection of metal ions such as Fe³⁺ and Hg²⁺, as well as other important species like hydrogen sulfide (B99878) (H₂S). rsc.orgnih.govnih.gov For instance, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the naked-eye detection of Hg²⁺, with applications in cell imaging and test strips. rsc.org While these examples often feature the imidazo[1,2-a]pyridine (B132010) isomer, the underlying principles of analyte binding and subsequent fluorescence modulation are applicable to the imidazo[4,5-b]pyridine system.

The following table lists some examples of imidazopyridine-based fluorescent sensors and their target analytes:

Imidazopyridine IsomerTarget AnalyteSensing MechanismReference
Imidazo[1,2-a]pyridineHg²⁺Ring-opening of spirolactam rsc.org
Fused Imidazo[1,2-a]pyridineFe³⁺ / Hg²⁺Fluorescence 'turn-on' / 'turn-off' rsc.orgnih.gov
Imidazo-pyridine-based Zn(II) complexesH₂SCoordinative binding nih.gov

These studies collectively underscore the potential of the imidazo[4,5-b]pyridine scaffold, derived from precursors like this compound, in the creation of novel and effective chemical sensors.

Scaffold for Ligand Design in Organometallic Chemistry

The unique structural framework of the imidazo[4,5-b]pyridine core, an analogue of purine (B94841), has garnered attention not only for its biological significance but also as a versatile scaffold in the realm of organometallic chemistry. While research into the specific isomer this compound is not extensively documented in this context, the broader class of imidazo[4,5-b]pyridine derivatives has been investigated for its coordination chemistry with various metal ions. These studies provide valuable insights into the potential of this heterocyclic system to serve as a ligand in the design of novel organometallic complexes.

The coordination chemistry of tetracyclic organic molecules based on the imidazo[4,5-b]pyridine core with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II) has been a subject of investigation. mdpi.com Through a combination of electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations, the formation, stability, and structural characteristics of the resulting metal-ligand complexes have been elucidated. mdpi.com

A key finding from these studies is that the imidazole nitrogen atom is the primary site for metal binding. mdpi.com The affinity of the imidazo[4,so-b]pyridine scaffold for different metal ions varies significantly. For instance, stable mono- and dinuclear complexes are readily formed with Cu(II) and Zn(II), while the interactions with Ca(II) and Mg(II) are comparatively weaker. mdpi.com This selectivity suggests the potential for designing ligands that can preferentially bind to specific metal ions.

Furthermore, the binding strength of these ligands can be fine-tuned by introducing various substituents onto the imidazo[4,5-b]pyridine framework. The presence of electron-donating groups, for example, has been shown to enhance the basicity of the ligand and, consequently, its ability to coordinate with metal ions. mdpi.com This modularity allows for the rational design of ligands with tailored electronic and steric properties to suit specific applications in catalysis or materials science.

The demonstrated high affinity and selectivity for particular transition metals, such as Zn(II) and Cu(II), position imidazo[4,5-b]pyridine derivatives as promising candidates for several applications. mdpi.com These include the development of agents to modulate the activity of metalloenzymes, the creation of selective chelators for therapeutic or industrial purposes, and the design of novel metal-ion sensors. mdpi.com

While the direct application of this compound in organometallic chemistry remains an area for future exploration, the foundational research on related imidazo[4,5-b]pyridine derivatives underscores the potential of this heterocyclic system as a versatile and tunable platform for ligand design.

Table of Research Findings on Imidazo[4,5-b]pyridine-Based Ligands

Metal IonObserved Complex FormationRelative AffinityPrimary Binding SitePotential Applications
Cu(II) Stable mono- and dinuclear complexesHighImidazole NitrogenMetalloenzyme modulation, selective chelation
Zn(II) Stable mono- and dinuclear complexesHighImidazole NitrogenMetalloenzyme modulation, selective chelation
Ca(II) Weaker interactionsLowImidazole NitrogenStudy of cellular signaling pathways
Mg(II) Weaker interactionsLowImidazole NitrogenStudy of cellular signaling pathways

Future Directions and Emerging Research Avenues

Development of Stereoselective and Asymmetric Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For the 4,7a-dihydroimidazo[4,5-b]pyridin-5-one core, which can possess stereocenters, the development of stereoselective and asymmetric synthetic methodologies is a critical future endeavor.

Current research on related imidazopyridine structures has highlighted the potential of chiral catalysts. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved with high enantioselectivity using chiral phosphoric acid catalysts in multicomponent reactions. researchgate.net This approach, which involves the reaction of 6-aryl-2-aminopyridines, aldehydes, and isocyanides, underscores the feasibility of controlling stereochemistry in related heterocyclic systems. researchgate.net Future work could adapt these principles to the synthesis of specific enantiomers of this compound derivatives. The use of chiral N-heterocyclic carbene (NHC) catalysts is another promising avenue to explore for inducing asymmetry in the formation of the imidazopyridinone core.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

Catalyst TypePotential ApplicationKey Advantages
Chiral Phosphoric AcidsEnantioselective multicomponent reactionsHigh enantioselectivity, operational simplicity
Chiral N-Heterocyclic CarbenesAsymmetric organocatalysisStrong nucleophilicity, tunable steric and electronic properties
Chiral ImidazolidinonesAsymmetric cycloadditions and alkylationsWell-established for various transformations, high stereocontrol

Exploration of Novel Catalytic Systems for Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemistry. Future research on this compound should prioritize the exploration of novel catalytic systems that enhance sustainability.

Recent advancements in the synthesis of imidazopyridines have demonstrated the utility of "green" chemistry principles. nih.govnih.gov These include the use of recyclable catalysts and environmentally friendly solvents like water. nih.govnih.govchimia.chuctm.edu For example, a recyclable bimetallic Cu-Mn spinel oxide catalyst has been effectively used for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium. nih.gov Similarly, titania-supported copper chloride has been employed as a recyclable catalyst for the aerobic synthesis of these heterocycles. eurjchem.com The application of such heterogeneous catalysts, which can be easily separated and reused, would significantly improve the environmental footprint of this compound synthesis. eurjchem.com

Furthermore, the use of microwave-assisted organic synthesis (MAOS) has been shown to accelerate the synthesis of related 3H-imidazo[4,5-b]pyridine derivatives, leading to reduced reaction times and higher yields. researchgate.netmdpi.com The integration of these green catalytic approaches will be instrumental in developing more sustainable and economical routes to the target compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. vietnamjournal.ru The integration of flow chemistry and automated synthesis platforms represents a significant future direction for the production of this compound and its derivatives.

Automated microreactor-based systems have been successfully developed for the multistep continuous flow synthesis of highly functionalized imidazo[1,2-a]heterocycles. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch methods. nih.govmdpi.com The application of such technology could streamline the synthesis of the this compound core, enabling rapid library generation for screening purposes. researchgate.netnih.gov The development of a fully automated process for the synthesis of complex heterocycles, from starting materials to the final purified product, is a tangible goal for future research. nih.gov

Advanced Computational Studies for Deeper Mechanistic Understanding and Rational Design

Computational chemistry provides powerful tools for elucidating reaction mechanisms and guiding the rational design of new molecules with desired properties. nih.gov For the this compound system, advanced computational studies will be invaluable.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of different synthetic pathways, providing insights into the formation of the imidazopyridinone core. For instance, DFT studies on related imidazo[4,5-b]pyridine derivatives have been used to understand their electronic structure, reactivity, and interaction with metallic surfaces. researchgate.net Such calculations can help in optimizing reaction conditions and predicting the regioselectivity of reactions.

Moreover, computational methods are crucial for the rational design of novel this compound derivatives with specific biological or material properties. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of new compounds, thereby accelerating the drug discovery process.

Table 2: Computational Methods and Their Applications

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of electronic and photophysical properties, understanding reactivity.
Molecular DockingPrediction of binding modes and affinities to biological targets (e.g., enzymes, receptors).
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict biological activity based on chemical structure.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics and stability of the molecule and its complexes.

Expansion into New Material Science Applications

While much of the focus on imidazopyridine derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties suggest significant potential in material science. A key future direction is the exploration of this compound and its analogues in the development of novel organic materials.

Recent research has demonstrated that iridium(III) complexes bearing imidazo[4,5-b]pyridin-2-ylidene ligands can function as highly efficient blue phosphorescent emitters in organic light-emitting diodes (OLEDs). nih.gov These complexes have been used to fabricate hyperluminescent OLEDs with high external quantum efficiencies and excellent color purity. nih.gov This finding opens the door for designing and synthesizing novel this compound derivatives with tailored photophysical properties for optoelectronic applications. The investigation of their luminescence, including fluorescence and phosphorescence, could lead to the development of new sensors, imaging agents, and light-emitting materials. nih.gov

The synthesis of donor-π-acceptor (D–π–A) fluorophores based on the imidazo[1,5-a]pyridine (B1214698) scaffold has yielded materials with strong greenish-yellow emission and large Stokes shifts, making them suitable for white light-emitting diodes. chimia.ch Similar design strategies could be applied to the this compound core to create new classes of functional dyes and pigments.

Investigation of Unique Chemical Reactivity and Transformations

A thorough understanding of the chemical reactivity of the this compound scaffold is essential for its derivatization and the synthesis of more complex molecular architectures. Future research should focus on exploring the unique chemical transformations that this heterocyclic system can undergo.

The reactivity of the imidazo[4,5-b]pyridine core is influenced by the arrangement of nitrogen atoms and the presence of the carbonyl group. Alkylation reactions, for instance, can occur at different nitrogen atoms, leading to a variety of regioisomers with distinct properties. nih.gov A systematic study of the alkylation, acylation, and arylation of the this compound core would provide a valuable toolkit for its functionalization.

Furthermore, the investigation of cycloaddition reactions involving this scaffold could lead to the construction of novel polycyclic systems. For example, [3+2] cycloaddition reactions have been utilized in the synthesis of imidazo[1,2-a]pyridines. Exploring the potential of the this compound system to participate in Diels-Alder or other cycloaddition reactions could open up new synthetic pathways. Ring-opening and ring-transformation reactions would also be of significant interest, potentially providing access to other heterocyclic systems from a common precursor.

Q & A

Q. What are the common synthetic routes for 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one?

The synthesis typically involves multi-step pathways, including vicarious nucleophilic substitution (VNS) of hydrogen, cyclization, and functional group modifications. For example, a five-step synthesis starting from nitroimidazole derivatives employs VNS with chloroform and potassium tert-butoxide, followed by Knoevenagel condensation and cyclization . Another route uses 5-amino-7-chloroimidazo[4,5-b]pyridine as a precursor for substitution reactions to introduce diverse substituents .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are standard. For instance, MS data (e.g., m/z 350.1 [M+H]⁺) confirm molecular weights, while NMR resolves regiochemistry of substituents . Structural confirmation often relies on synthetic correlation with intermediates .

Q. What are the key intermediates in multi-step syntheses of this compound?

Critical intermediates include 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole (from VNS) and aldehydes generated via hydrolysis, which undergo Knoevenagel condensation with diethyl malonate to form cyclization precursors .

Q. How can contradictory anti-HCV activity data for structurally similar derivatives be resolved?

Contradictions may arise from assay variability (e.g., cell lines, replicon systems) or compound purity. Standardized protocols, orthogonal activity assays (e.g., viral load quantification), and HPLC purity verification are essential. Comparative analysis of substituent effects (e.g., 7-methyl vs. 7-amino groups) can clarify trends .

Q. What are typical purification challenges for this compound analogues?

Challenges include separating regioisomers (e.g., 4,5-b vs. 5,6-b fused rings) and removing polar byproducts. Techniques like column chromatography (silica gel), recrystallization (ethanol/water mixtures), and HPLC are employed, depending on solubility and polarity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Systematic substitution at the 7-position (e.g., methylamino, amino, or methyl groups) significantly enhances antiviral potency. For example, 7-methylamino derivatives show 10-fold lower EC₉₀ values (7.4 µM) compared to unsubstituted analogues (79.8 µM) in HCV replicon assays . Advanced SAR integrates crystallography to map substituent interactions with viral polymerase active sites.

Q. What strategies improve low yields in cyclization steps during synthesis?

Optimizing reaction conditions (e.g., titanium(IV) chloride catalysis in Knoevenagel condensation) and solvent selection (e.g., methanol with sodium methylate) can enhance cyclization efficiency. Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates .

Q. How do electronic properties of substituents influence antiviral mechanisms?

Electron-donating groups (e.g., -NH₂, -NHCH₃) at the 7-position increase nucleobase mimicry, enhancing binding to HCV NS5B polymerase. Computational studies (DFT) correlate substituent electronegativity with improved EC₉₀ values, guiding rational design .

Q. What in silico methods predict binding affinity to viral targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with HCV NS5B or host kinases. Fragment-hopping approaches, as used in PIM-1 kinase inhibitor design, identify scaffolds with high binding complementarity .

Q. How to design kinase-targeted derivatives with minimized off-target effects?

Selectivity is achieved through substituent steric tuning and pharmacophore alignment. For example, introducing triflate groups at specific positions (e.g., 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives) reduces off-target kinase binding while maintaining potency against PIM-1 .

Notes

  • Methodological answers prioritize experimental reproducibility and mechanistic insights.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational biology, medicinal chemistry).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.